

An In-Depth Technical Guide to the Natamycin-Producing Microorganism *Streptomyces natalensis*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NATAMYCIN

Cat. No.: B7886845

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin, a polyene macrolide antibiotic, is a vital antifungal agent with widespread applications in the food industry as a natural preservative and in clinical settings for treating fungal infections. This technical guide provides a comprehensive exploration of *Streptomyces natalensis*, the primary producer of **natamycin**. We delve into the intricate details of its genetics, metabolic pathways, and the fermentation technology pivotal for high-yield production. This document offers detailed experimental protocols for the cultivation of *S. natalensis*, extraction and quantification of **natamycin**, and genetic manipulation techniques. All quantitative data are systematically summarized in structured tables for clear comparison. Furthermore, key signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the core concepts.

Introduction

Streptomyces natalensis is a filamentous, Gram-positive bacterium found in soil, belonging to the genus *Streptomyces*, which is renowned for its remarkable capacity to produce a wide array of secondary metabolites, including many clinically significant antibiotics.^[1] First isolated from a soil sample in Natal, South Africa, *S. natalensis* was identified as the source of a potent

antifungal compound initially named "pimaricin".^[2] This was later renamed **natamycin**, in line with the World Health Organization's nomenclature for antibiotics produced by *Streptomyces* species.^[2] While other species like *Streptomyces chattanoogensis*, *Streptomyces gilvosporeus*, and *Streptomyces lydicus* are also known to produce **natamycin**, *S. natalensis* remains a cornerstone for industrial production.^[2]^[3]

The antifungal activity of **natamycin** stems from its ability to bind specifically to ergosterol, a primary sterol component of fungal cell membranes. This binding disrupts membrane integrity, leading to leakage of essential cellular components and ultimately fungal cell death. Its targeted action on ergosterol, which is absent in bacterial and mammalian cells, accounts for its low toxicity to humans, making it a safe and effective food preservative.

Understanding the biology of *S. natalensis* and the intricacies of **natamycin** biosynthesis is paramount for optimizing production yields and exploring the potential for bioengineering novel and more potent antifungal agents. This guide aims to provide a detailed technical resource for professionals engaged in research and development in this field.

Natamycin Biosynthesis

The biosynthesis of **natamycin** is a complex process orchestrated by a cluster of genes known as the **natamycin** (pim) biosynthetic gene cluster. The synthesis follows the polyketide pathway, utilizing precursors from primary metabolism.

The Natamycin (pim) Biosynthetic Gene Cluster

The genetic blueprint for **natamycin** production is encoded within a dedicated gene cluster.^[4] This cluster houses the genes for the large modular polyketide synthase (PKS) enzymes, as well as the enzymes responsible for tailoring the polyketide backbone, glycosylation, and export.

Key Genes in the **Natamycin** Biosynthetic Gene Cluster:

Gene	Proposed Function
pimS0-S4	Polyketide Synthase (PKS) modules responsible for the assembly of the polyketide backbone from acetyl-CoA and malonyl-CoA extender units.
pimA	Acyl-CoA carboxylase, involved in the production of malonyl-CoA.
pimB	Acyl-carrier protein (ACP).
pimC	Ketoreductase, involved in the modification of the polyketide chain.
pimD	Dehydratase, involved in the modification of the polyketide chain.
pimE	Enoylreductase, involved in the modification of the polyketide chain.
pimF	Thioesterase, involved in the release of the completed polyketide chain.
pimG	Glycosyltransferase, responsible for attaching the mycosamine sugar moiety.
pimH	P450 monooxygenase, involved in the post-PKS tailoring of the macrolide ring.
pimI	P450 monooxygenase, involved in the post-PKS tailoring of the macrolide ring.
pimJ	P450 monooxygenase, involved in the post-PKS tailoring of the macrolide ring.
pimK	TDP-glucose synthase, involved in the biosynthesis of the mycosamine precursor.
pimL	TDP-glucose 4,6-dehydratase, involved in the biosynthesis of the mycosamine precursor.

pimM

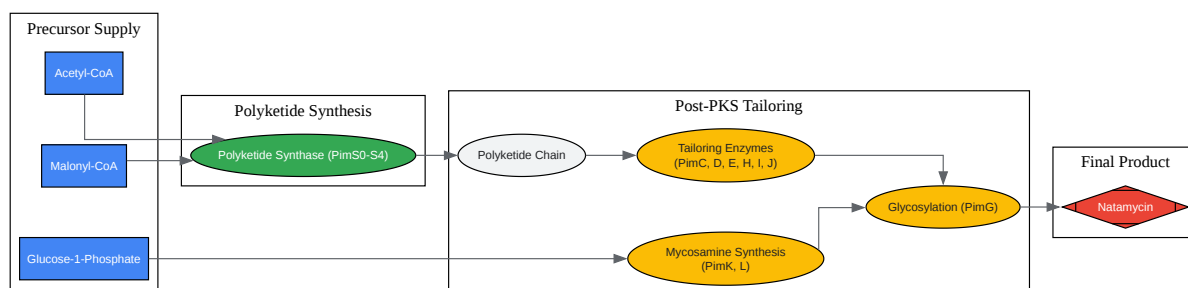
Pathway-specific positive regulatory protein
(PAS domain and LuxR-type HTH motif).

pimR

Pathway-specific positive regulatory protein
(SARP family).[5]

Biosynthetic Pathway Overview

The synthesis of **natamycin** begins with the condensation of acetyl-CoA and multiple units of malonyl-CoA by the modular PKS complex to form the polyketide chain. This chain then undergoes a series of modifications, including cyclization and tailoring reactions catalyzed by enzymes encoded within the pim cluster. A crucial step is the attachment of a mycosamine sugar moiety, which is synthesized from glucose-1-phosphate. The final steps involve oxidations to form the mature **natamycin** molecule.



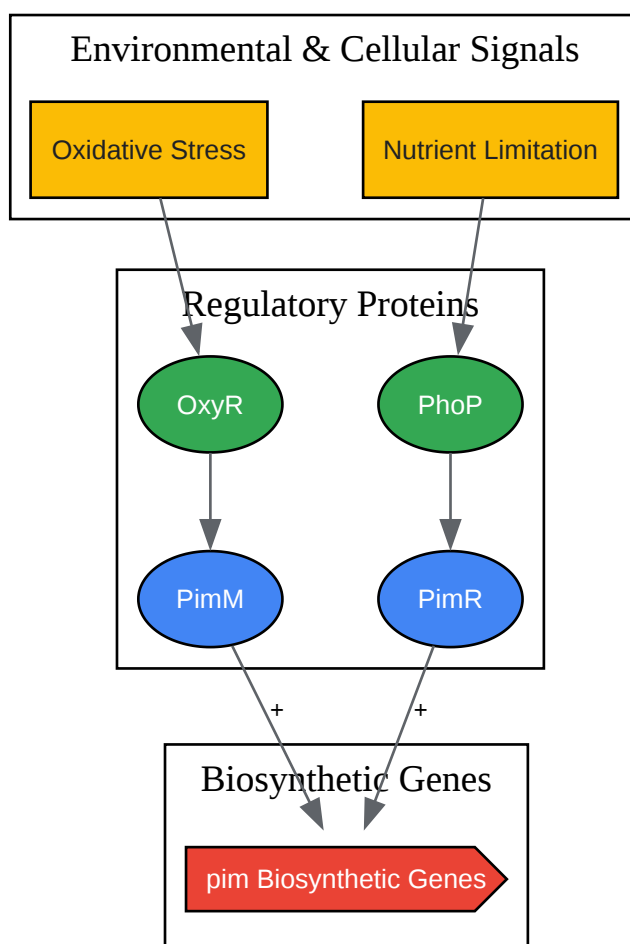
[Click to download full resolution via product page](#)

Natamycin Biosynthesis Pathway.

Regulatory Network

The production of **natamycin** is tightly controlled by a complex regulatory network that responds to various environmental and cellular signals. This network includes pathway-specific regulators encoded within the pim cluster, as well as global regulators that respond to nutrient availability and oxidative stress.

- **Pathway-Specific Regulators:** The pim cluster contains two key positive regulators, pimR and pimM.[5] PimR is a member of the Streptomyces antibiotic regulatory protein (SARP) family, and its deletion results in the complete loss of **natamycin** production.[5] PimM contains a PAS domain and a LuxR-type helix-turn-helix (HTH) motif and also acts as a positive regulator. Overexpression of pimM has been shown to significantly increase **natamycin** yields.[6]
- **Oxidative Stress Response:** There is a strong link between **natamycin** biosynthesis and the cellular response to oxidative stress. The production of reactive oxygen species (ROS), such as hydrogen peroxide (H_2O_2), can modulate the expression of the **natamycin** biosynthetic genes.[7] The redox-sensing transcriptional regulator OxyR, in conjunction with another regulator, SgnR, can act as a switch to control **natamycin** production in response to intracellular H_2O_2 levels.[6]



[Click to download full resolution via product page](#)

Regulatory Network of **Natamycin** Biosynthesis.

Fermentation for Natamycin Production

Industrial production of **natamycin** is achieved through submerged aerobic fermentation of *S. natalensis*. Optimization of fermentation parameters and medium composition is critical for maximizing yields.

Culture Media

The composition of the fermentation medium provides the essential nutrients for the growth of *S. natalensis* and the biosynthesis of **natamycin**.

Typical Media Composition:

Component	Concentration Range	Purpose
Carbon Source		
Glucose	20 - 40 g/L	Primary carbon and energy source.[3][8]
Lactose	10 - 30 g/L	Alternative or co-carbon source.[9]
Nitrogen Source		
Soya Peptone/Protein	2 - 20 g/L	Organic nitrogen source.[8][9]
Yeast Extract	0.5 - 5 g/L	Provides vitamins and growth factors.[8][9]
Ammonium Sulfate	Varies	Inorganic nitrogen source.
Sodium Nitrate	Varies	Inorganic nitrogen source.
Beef Extract	Varies	Complex nitrogen source.[2]
Minerals & Salts		
K ₂ SO ₄	0.25 g/L	Source of potassium and sulfate.[10]
MgCl ₂ ·6H ₂ O	10.12 g/L	Source of magnesium.[10]
KH ₂ PO ₄	Varies	Source of phosphate.
CaCO ₃	Varies	pH buffering agent.
Precursors & Elicitors		
Acetic Acid	Varies	Precursor for acetyl-CoA.[11]
Propionic Acid	Varies	Precursor for propionyl-CoA.[11]
L-Valine	0.5 - 0.7 g/L	Enhances natamycin production.[12]

Fermentation Parameters

Parameter	Optimal Range
Temperature	26 - 30 °C[2]
pH	6.0 - 8.0[2]
Agitation	180 - 220 rpm[2]
Aeration	Sufficient to maintain dissolved oxygen levels
Fermentation Time	84 - 120 hours[2]

Quantitative Data on Natamycin Production

The following table summarizes reported **natamycin** yields under various optimized conditions.

Streptomyces Strain	Fermentation Conditions & Supplements	Natamycin Yield (g/L)	Reference
S. natalensis HW-2	L-Valine feeding (0.5 g/L)	1.82	[11]
S. natalensis LY08 (ilvE overexpressed)	L-Valine feeding (0.7 g/L)	2.02	[11]
S. natalensis NRRL 2651	20 g/L initial glucose	1.58	[3]
S. natalensis NRRL 2651	Intermittent glucose feeding	1.86	[4]
S. natalensis HDMNTE-01	Optimized medium (glucose 3.97%, soya peptone 2%, yeast extract 0.5%)	2.81 (in 5-L fermenter)	[2]
S. natalensis VTCC-A-3245 (pimM overexpression)	-	3-fold increase vs. wildtype	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Preparation of *S. natalensis* Spore Suspension



[Click to download full resolution via product page](#)

Workflow for Spore Suspension Preparation.

Protocol:

- Culture *S. natalensis* on a suitable sporulation agar medium (e.g., MS agar) until a confluent lawn of spores is observed.[13]
- Aseptically add approximately 3 mL of sterile water to the surface of the plate.[14]
- Gently scrape the surface with a sterile loop or spreader to dislodge the spores into the water.[14]
- Transfer the resulting spore suspension to a sterile centrifuge tube.[14]
- Vortex the suspension vigorously for 1-2 minutes to break up spore chains.[15]
- Filter the suspension through a sterile cotton wool plug in a syringe to remove mycelial fragments.[14]
- Centrifuge the filtered suspension at approximately 2000 x g for 10 minutes to pellet the spores.[14]
- Discard the supernatant and resuspend the spore pellet in sterile 20% glycerol for long-term storage at -80°C.[13]

Fermentation of *S. natalensis*

Protocol:

- Inoculum Preparation: Inoculate a seed culture medium (e.g., Tryptic Soy Broth or a specific seed medium) with the prepared spore suspension.[2]
- Seed Culture Incubation: Incubate the seed culture at 28-30°C with shaking at 180-220 rpm for approximately 48 hours.[2]
- Production Culture Inoculation: Inoculate the production fermentation medium with 2-10% (v/v) of the seed culture.[2]
- Fermentation: Conduct the fermentation in a shake flask or a bioreactor at 26-30°C with an agitation of 220 rpm for 84 to 120 hours. Maintain the pH of the medium between 6.0 and 8.0.[2]
- Monitoring: Periodically withdraw samples to measure biomass (dry cell weight) and **natamycin** concentration.[2]

Extraction and Purification of Natamycin

Protocol:

- pH Adjustment and Filtration: Adjust the pH of the fermentation broth to 5.0-6.5 and filter or centrifuge to separate the mycelia and solid **natamycin** from the liquid medium.[16]
- Washing: Wash the collected solid with water and centrifuge to recover the solid material.[16]
- Alkaline Extraction: Add a sodium carbonate solution (e.g., 0.15 M) to the solid to dissolve the **natamycin** by raising the pH above 9, creating a soluble extract.[16]
- Clarification: Separate the extract from the solid residue by centrifugation and collect the supernatant.[16]
- Acid Precipitation: Adjust the pH of the supernatant to 5.0-6.0 with an acid like hydrochloric acid to precipitate the **natamycin**. [16]
- Crystallization and Drying: Allow the **natamycin** to crystallize, then collect the solid by filtration, wash with water, and dry to obtain the purified product.[16]

Quantification of Natamycin



[Click to download full resolution via product page](#)

HPLC Quantification Workflow.

Protocol:

- Sample Preparation:
 - Mix 1 mL of the fermentation broth with 3 mL of methanol to precipitate proteins and extract **natamycin**.[\[10\]](#)
 - Vortex the mixture vigorously for 1 minute.[\[10\]](#)
 - Centrifuge at 10,000 rpm for 10 minutes.[\[10\]](#)
 - Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[\[10\]](#)
- Chromatographic Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[\[10\]](#)
 - Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% glacial acetic acid.[\[10\]](#)
 - Flow Rate: 0.8 mL/min.[\[10\]](#)
 - Injection Volume: 20 µL.[\[10\]](#)
 - Detection: UV at 304 nm.[\[10\]](#)
- Quantification:

- Prepare a series of **natamycin** standard solutions of known concentrations.[10]
- Construct a calibration curve by plotting the peak area against the concentration of the standards.[10]
- Determine the concentration of **natamycin** in the sample by comparing its peak area to the calibration curve.[10]

Protocol:

- Sample Preparation: Prepare the sample extract as described for HPLC.
- Standard Preparation: Prepare a series of **natamycin** standard solutions in methanol:water (3:1, v/v).[8]
- Measurement:
 - Record the UV spectra of the standard solutions and the sample extract from 250 to 350 nm against a methanol:water blank.[9]
 - **Natamycin** exhibits characteristic absorption maxima at approximately 290, 303, and 318 nm.[9]
- Quantification:
 - Create a calibration curve by plotting the absorbance at 303 nm versus the concentration of the standard solutions.[8]
 - Determine the concentration of **natamycin** in the sample from the calibration curve.[8]

Genetic Manipulation of *S. natalensis*

Protocol:

- Donor Strain Preparation: Transform the *E. coli* donor strain (e.g., ET12567/pUZ8002) with the desired plasmid containing an oriT sequence.[17]
- Recipient Spore Preparation: Prepare a fresh spore suspension of *S. natalensis*.

- Heat Shock: Heat shock the *S. natalensis* spores at 45-50°C for 10 minutes to induce germination.[18]
- Mating: Mix the heat-shocked spores with the *E. coli* donor cells and plate the mixture on a suitable mating medium (e.g., MS agar) supplemented with MgCl₂. [18]
- Incubation: Incubate the plates at 30°C for 16-20 hours.[18]
- Selection: Overlay the plates with a selective agent (e.g., nalidixic acid to counter-select *E. coli*) and an antibiotic corresponding to the resistance marker on the plasmid.[18]
- Isolation of Exconjugants: Incubate the plates for a further 7-10 days until exconjugant colonies appear.[18]



[Click to download full resolution via product page](#)

Workflow for Protoplast Transformation.

Protocol:

- Mycelia Growth: Grow *S. natalensis* in a suitable liquid medium (e.g., YEME) to the late exponential phase.
- Protoplast Formation: Harvest the mycelia, wash with a sucrose solution, and treat with lysozyme to digest the cell walls, forming protoplasts.
- Protoplast Purification: Filter the protoplast suspension to remove remaining mycelia and purify the protoplasts by centrifugation.
- Transformation: Mix the purified protoplasts with the plasmid DNA in the presence of polyethylene glycol (PEG) to facilitate DNA uptake.
- Regeneration: Plate the transformation mixture on a regeneration medium (e.g., R2YE) that allows the protoplasts to regenerate their cell walls.[10]

- Selection: After a period of regeneration, overlay the plates with a selective antibiotic to select for transformants.

Conclusion

Streptomyces natalensis remains a microorganism of significant industrial and scientific interest due to its production of the valuable antifungal agent, **natamycin**. This technical guide has provided a comprehensive overview of the core aspects of *S. natalensis* biology and **natamycin** production, from the genetic and regulatory mechanisms to detailed experimental protocols for fermentation, analysis, and genetic manipulation. The presented quantitative data and visual diagrams aim to serve as a practical resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental principles and methodologies is crucial for the continued optimization of **natamycin** production and the potential development of novel antifungal compounds through metabolic engineering of this versatile microorganism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced Natamycin production by *Streptomyces natalensis* in shake-flasks and stirred tank bioreactor under batch and fed-batch conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Genetic Engineering of *Streptomyces natalensis* VTCC-A-3245 to Improve Its Natamycin Production | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]

- 9. fao.org [fao.org]
- 10. R2YE - ActinoBase [actinobase.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Improving the production of natamycin in *Streptomyces natalensis* HW-2 by L-valine feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Laboratory Maintenance of *Streptomyces* species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SEA-PHAGES | How to prepare spore suspension? [seaphages.org]
- 16. CN103665074A - Extraction and purification method for natamycin in fermentation broth - Google Patents [patents.google.com]
- 17. Simple Method for Preparation of Homogeneous Spore Suspensions Useful in Industrial Strain Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Natamycin-Producing Microorganism *Streptomyces natalensis*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7886845#natamycin-producing-microorganism-streptomyces-natalensis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com